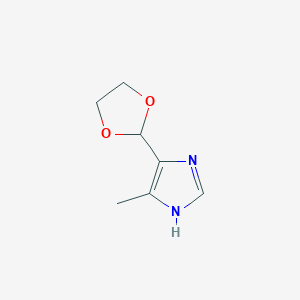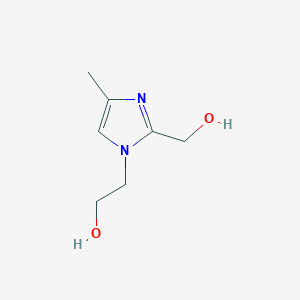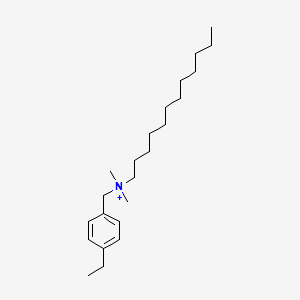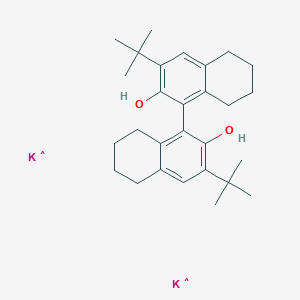
CID 123134100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 123134100” is a part of the ubiquitin system and is involved in mitochondrial biogenesis and quality control . This compound plays a significant role in various biological processes, making it a subject of interest in scientific research.
Métodos De Preparación
The preparation methods for compounds similar to CID 123134100 often involve advanced synthetic routes. For instance, the preparation of crystal forms of certain compounds involves maintaining good physiochemical stability, regular crystal habit, and good particle size uniformity . The methods are designed to achieve high purity and effective impurity removal, ensuring the compound’s stability and usability in various applications.
Análisis De Reacciones Químicas
Compounds like CID 123134100 undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . These reactions are crucial for converting functional groups such as alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. The major products formed from these reactions are often fluorinated compounds, which are valuable in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
CID 123134100 has diverse scientific research applications. It is used in chemistry for synthesizing complex molecules and in biology for studying mitochondrial functions and quality control mechanisms . In medicine, compounds in the ubiquitin system are explored for their roles in disease mechanisms and potential therapeutic targets. Industrial applications include the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 123134100 involves its role in the ubiquitin system, where it participates in tagging proteins for degradation or other cellular processes . This tagging is crucial for maintaining cellular homeostasis and regulating various biological pathways. The molecular targets include proteins involved in mitochondrial biogenesis and quality control, ensuring proper cellular function and response to stress.
Comparación Con Compuestos Similares
Similar compounds to CID 123134100 include other ubiquitin-like proteins and autophagy-related proteins . These compounds share functional similarities but may differ in their specific roles and pathways. The uniqueness of this compound lies in its specific involvement in mitochondrial quality control and biogenesis, distinguishing it from other ubiquitin-like proteins.
Conclusion
This compound is a compound of significant interest due to its role in the ubiquitin system and mitochondrial functions Its preparation methods, chemical reactions, and diverse applications in scientific research highlight its importance in various fields
Propiedades
Fórmula molecular |
C28H38K2O2 |
|---|---|
Peso molecular |
484.8 g/mol |
InChI |
InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;; |
Clave InChI |
GZJXWZLMHZKQLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3O)C(C)(C)C)O.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



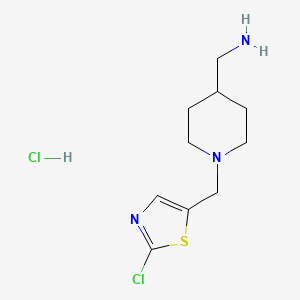
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
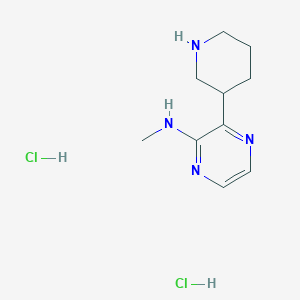
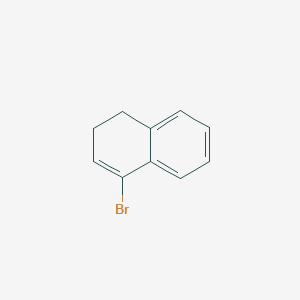
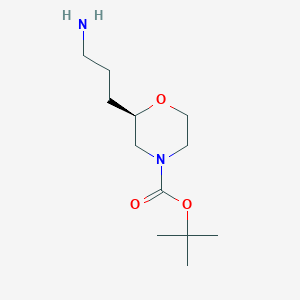
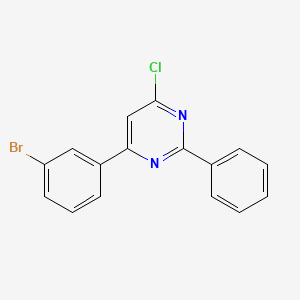
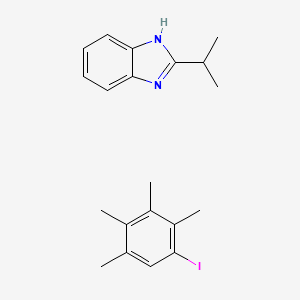
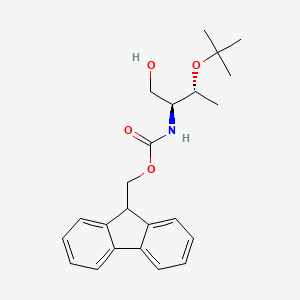
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B12817303.png)
